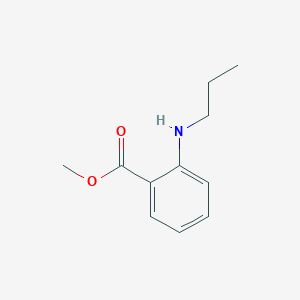

Methyl 2-(propylamino)benzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

144402-90-4 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 2-(propylamino)benzoate |

InChI |

InChI=1S/C11H15NO2/c1-3-8-12-10-7-5-4-6-9(10)11(13)14-2/h4-7,12H,3,8H2,1-2H3 |

InChI Key |

OWIDXHWYGDLIKQ-UHFFFAOYSA-N |

SMILES |

CCCNC1=CC=CC=C1C(=O)OC |

Canonical SMILES |

CCCNC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies of Methyl 2 Propylamino Benzoate

Direct Esterification and Transesterification Approaches

The most direct route to Methyl 2-(propylamino)benzoate is the esterification of its corresponding carboxylic acid, 2-(propylamino)benzoic acid. This can be achieved through several methods, including the classic Fischer-Speier esterification and catalyzed transesterification.

Fischer Esterification: This acid-catalyzed nucleophilic acyl substitution involves reacting 2-(propylamino)benzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgyoutube.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol forms a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product, this compound. youtube.com To favor the formation of the ester, the reaction equilibrium is typically shifted towards the products by using a large excess of methanol, which often serves as the solvent, or by removing the water formed during the reaction. libretexts.orglibretexts.org

Catalyzed Direct Esterification: Modern methods employ various catalysts to improve efficiency and reduce the harshness of reaction conditions. For instance, amphoteric, water-tolerant catalysts like titanium(IV) oxo-acetylacetonate (TiO(acac)₂) have been successfully used for the direct esterification of a range of carboxylic acids. ntnu.edu.tw These catalysts can be effective in low concentrations (e.g., 1-3 mol%) and are suitable for various substrates, including aromatic acids similar to the parent structure of the target compound. ntnu.edu.tw

Transesterification: An alternative pathway is transesterification, where an existing ester is converted into another. For example, a different alkyl ester of 2-(propylamino)benzoic acid could be reacted with methanol in the presence of an acid or base catalyst to yield this compound. ucla.edu This process is also an equilibrium reaction. In the context of large-scale production, such as for biodiesel, transesterification is well-studied. Key factors affecting the reaction include the alcohol-to-oil molar ratio, catalyst type and concentration, and temperature. mdpi.com For example, a base like potassium hydroxide (B78521) (KOH) is often used as a catalyst, with temperatures maintained near the boiling point of the alcohol (e.g., 65°C for methanol). mdpi.comjetir.org

| Method | Key Reagents & Catalysts | General Principle | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | 2-(propylamino)benzoic acid, Methanol, H₂SO₄ or HCl | Acid-catalyzed reaction of a carboxylic acid and an alcohol. Equilibrium driven by excess alcohol. | libretexts.orgyoutube.com |

| Catalyzed Direct Esterification | 2-(propylamino)benzoic acid, Methanol, TiO(acac)₂ | Use of metal-based catalysts for milder, more efficient esterification. | ntnu.edu.tw |

| Transesterification | Alkyl 2-(propylamino)benzoate, Methanol, Acid or Base (e.g., KOH) | Exchange of the alkyl group of an ester with an alcohol. | ucla.edumdpi.com |

Alkylation Strategies for Amine Functionalities in Benzoate (B1203000) Precursors

The secondary amine of this compound is commonly introduced by the N-alkylation of a primary amine precursor, typically methyl anthranilate (methyl 2-aminobenzoate).

Direct Alkylation with Alkyl Halides: A primary method involves the reaction of methyl anthranilate with a propyl halide, such as 1-chloropropane (B146392) or 1-bromopropane. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. A study on the synthesis of related benzoate compounds used anhydrous sodium carbonate as a deacidifying agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, with N,N-dimethylformamide (DMF) as the solvent, refluxing for 12 hours. rsc.org

Reductive Amination: Another powerful strategy is reductive amination. This involves the reaction of methyl anthranilate with propanal (propionaldehyde) to form a Schiff base or enamine intermediate, which is then reduced in situ to the secondary amine. This method is highly effective for preparing secondary amines. A similar synthesis of methyl 5-cyano-2-(cyclopentylamino)benzoate was achieved by reacting methyl 5-cyano-2-aminobenzoate with cyclopentanone. google.com Various reducing agents can be employed for this transformation, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.

| Alkylation Method | Precursor | Reagents | Key Conditions | Reference |

|---|---|---|---|---|

| Direct N-Alkylation | Methyl 2-aminobenzoate (B8764639) | 1-Chloropropane, Na₂CO₃, DMAP | Reflux in DMF for 12 hours | rsc.org |

| Reductive Amination | Methyl 2-aminobenzoate | Propanal, Reducing Agent (e.g., NaBH₃CN) | Formation of an imine followed by in-situ reduction. | google.com |

Amidation and Subsequent Esterification Routes

Indirect routes involving the formation of an amide bond can also be utilized to synthesize the parent structure or related compounds. One such pathway involves the reduction of an N-acyl intermediate.

The synthesis could commence with the acylation of anthranilic acid with propionyl chloride, a reaction that forms an amide bond, yielding 2-(propionylamino)benzoic acid. This intermediate can then be esterified with methanol under acidic conditions, as described in section 2.1, to produce methyl 2-(propionylamino)benzoate. The final step would be the reduction of the amide carbonyl group to a methylene (B1212753) (–CH₂) group. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), thus converting the N-propionyl group into the desired N-propyl group to afford the final product.

Another relevant reaction involves isatoic anhydride (B1165640) as a starting material. The reaction of isatoic anhydride with propylamine (B44156) leads to the formation of 2-amino-N-propylbenzamide. nih.gov While this product is an amide rather than the target ester, it demonstrates a key amidation reaction that produces a 2-(propylamino)phenyl core structure. This intermediate could then be envisioned to undergo further transformations to yield the desired ester.

Precursor Chemistry and Reagent Optimization in Green Synthesis

In line with the principles of green chemistry, efforts are directed towards developing more environmentally benign synthetic routes. This involves the careful selection of precursors, the use of less hazardous reagents and solvents, and the development of catalytic processes.

Bio-catalysis: A prominent green approach is the use of enzymes and whole-cell biocatalysts. For instance, the production of methyl benzoate has been demonstrated in genetically engineered Saccharomyces cerevisiae (yeast). nih.gov This method uses benzoic acid as a substrate and relies on the heterologous expression of an enzyme, such as benzoic acid methyl transferase from Antirrhinum majus, to catalyze the methylation. nih.gov Such bio-catalytic methods operate under mild conditions (e.g., pH-dependent production at room temperature) and avoid the use of toxic reagents and solvents.

Green Catalysts and Solvents: The use of heterogeneous and reusable catalysts is another cornerstone of green synthesis. Water-tolerant solid catalysts like TiO(acac)₂ can replace corrosive mineral acids in esterification, simplifying workup and minimizing waste. ntnu.edu.tw The use of ionic liquids as recyclable reaction media is also an area of active research. acs.org Furthermore, techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption.

Reaction Condition Profiling and Yield Enhancement Studies

Optimizing reaction conditions is crucial for maximizing product yield and purity. This involves a systematic study of parameters such as temperature, reaction time, solvent, and catalyst loading.

Equilibrium Control: For reversible reactions like Fischer esterification, Le Chatelier's principle is a key tool for yield enhancement. Using a large excess of a reactant, such as methanol, drives the equilibrium towards the formation of the ester product. libretexts.orgucla.edu

Catalyst and Reagent Loading: The concentration of catalysts and reagents is a critical parameter. For a direct amidation reaction using TiCl₄, it was found that catalytic amounts gave low yields (12%), whereas a stoichiometric amount of the reagent was necessary for efficient conversion. nih.gov In catalyzed esterifications, optimal catalyst loading can be as low as 1-3 mol%, providing a balance between reaction rate and cost. ntnu.edu.tw In transesterification for biodiesel production, studies have optimized parameters like the methanol to oil molar ratio (21:1) and catalyst amount (4 wt%) to achieve conversions as high as 93%. mdpi.com

Reaction Time and Temperature: The duration and temperature of a reaction are fine-tuned to ensure complete conversion while minimizing side reactions. For example, in the synthesis of related benzoates, an alkylation step was performed under reflux for 12 hours, while a subsequent esterification step required 8 hours of reflux to achieve high yields. rsc.org

Stereoselective Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, synthetic methodologies can be adapted to produce chiral analogs, which are valuable in medicinal chemistry and materials science. This requires the use of stereoselective synthesis techniques.

A chiral center could be introduced, for example, by using a branched, chiral alkylating agent instead of n-propylamine, or by having a stereocenter on the benzoate ring. The key is controlling the three-dimensional arrangement of atoms in the product.

Convergent Synthesis with Chiral Building Blocks: One effective strategy is a convergent synthesis where pre-synthesized chiral building blocks are combined. For example, the synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives has been accomplished by reacting diverse chiral amine building blocks with a common heterocyclic intermediate. beilstein-journals.org

Asymmetric Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated system is a powerful method for creating stereocenters. The highly stereoselective Michael addition of chiral lithium amides to α,β-unsaturated esters has been used to prepare alicyclic β-amino acids with excellent diastereomeric excess (de > 99%). beilstein-journals.org

Catalytic Asymmetric Synthesis: Modern catalysis offers sophisticated tools for stereoselective reactions. This includes methods for the catalytic asymmetric synthesis of chiral diols and the diastereoselective C(sp³)–H functionalization to create multiple stereogenic centers in a controlled manner. nih.gov Another example is the Pd-catalyzed stereoselective spirocyclization, which can generate an all-carbon quaternary stereocenter with excellent enantiomeric excess (ee up to >99%). rsc.org

Isolation and Purification Techniques

After the synthesis is complete, the target compound must be isolated from the reaction mixture and purified. The choice of technique depends on the physical properties of the compound (e.g., solid or liquid) and the nature of the impurities.

Work-up and Extraction: A typical work-up procedure for an esterification reaction involves quenching the reaction, often by adding water. The product is then extracted into an immiscible organic solvent like ethyl acetate. youtube.com This organic layer is often washed with a basic solution, such as aqueous sodium bicarbonate, to remove any unreacted acidic starting material or catalyst. youtube.comyoutube.com A final wash with water or brine is common before the organic layer is dried over a desiccant like anhydrous magnesium sulfate (B86663) or sodium sulfate. youtube.com

Chromatography: For mixtures that are difficult to separate by other means, column chromatography is a standard and highly effective purification method. The crude product is passed through a column of stationary phase, most commonly silica (B1680970) gel, and a solvent system (eluent) is used to separate the components based on their differing polarities. rsc.org

Recrystallization: If the final product is a solid, recrystallization is a powerful technique for achieving high purity. The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration and dried under vacuum. rsc.orgrsc.org Solvents like acetone (B3395972) and dimethylformamide have been used for related benzoate compounds. rsc.orgnih.gov

Distillation: For liquid products, distillation can be used to separate the target compound from non-volatile impurities or solvents with different boiling points. After the initial work-up and drying, the solvent can be removed by simple distillation or rotary evaporation, and the product can be further purified by vacuum distillation if it has a high boiling point.

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Propylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of Methyl 2-(propylamino)benzoate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing ester group.

The protons of the propyl group would show characteristic aliphatic signals. The methylene (B1212753) (CH₂) group attached to the nitrogen is anticipated to be the most deshielded of the propyl chain protons due to the electronegativity of the nitrogen atom. The subsequent methylene and methyl (CH₃) groups would appear progressively more upfield. Spin-spin coupling between adjacent non-equivalent protons would result in specific splitting patterns (e.g., triplets, sextets), with coupling constants (J values) in the range of 6-8 Hz, which is typical for freely rotating alkyl chains. The N-H proton of the secondary amine is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl ester protons would be observed as a sharp singlet, typically around δ 3.8-3.9 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 8.0 | m | - |

| NH | Variable (broad) | s | - |

| O-CH₃ | ~3.85 | s | - |

| N-CH₂- | ~3.20 | t | ~7.2 |

| -CH₂-CH₂- | ~1.65 | sext | ~7.4 |

| -CH₃ | ~0.95 | t | ~7.4 |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The proton-decoupled ¹³C NMR spectrum of this compound would display a distinct signal for each unique carbon atom. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm. libretexts.org The aromatic carbons would resonate between δ 110 and 150 ppm, with their specific shifts influenced by the substituents. The carbon atom attached to the amino group (C2) would be significantly shielded compared to the unsubstituted aromatic carbon, while the carbon attached to the ester group (C1) would be deshielded.

The aliphatic carbons of the propyl group would appear in the upfield region of the spectrum. The carbon of the N-CH₂ group would be the most deshielded of the three, followed by the internal CH₂ group, and finally the terminal CH₃ group, which would be the most upfield signal. The methyl ester carbon would have a characteristic chemical shift around δ 51-53 ppm. chegg.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| Aromatic C-NH | ~148 |

| Aromatic C-H | 110 - 135 |

| Aromatic C-CO | ~115 |

| O-CH₃ | ~52 |

| N-CH₂- | ~45 |

| -CH₂-CH₂- | ~23 |

| -CH₃ | ~11 |

Note: Predicted values are based on analogous compounds and general ¹³C NMR correlation tables.

Two-Dimensional NMR Techniques for Structural Correlation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable. rsc.orgyoutube.com

A COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would show cross-peaks connecting the adjacent protons of the propyl group, confirming their sequence. It would also show correlations between adjacent aromatic protons, aiding in their specific assignment. researchgate.net

An HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the N-CH₂, internal CH₂, and terminal CH₃ groups of the propyl chain, as well as assigning the signals for the aromatic C-H bonds and the methyl ester group.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. webassign.net The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

A prominent feature would be the N-H stretching vibration of the secondary amine, which typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group would be observed as a strong, sharp absorption band around 1680-1730 cm⁻¹. libretexts.org The presence of the aromatic ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration of the alkyl amine would be found in the 1020-1250 cm⁻¹ range, and the C-O stretching of the ester would exhibit strong bands in the 1100-1300 cm⁻¹ region. The aliphatic C-H stretching vibrations of the propyl and methyl groups would be observed in the 2850-2960 cm⁻¹ range. libretexts.org

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Ester) | 1680 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Note: Predicted values are based on characteristic IR absorption frequencies for known functional groups. libretexts.orgdocbrown.info

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, and the fragmentation patterns can offer valuable structural clues. evitachem.com

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

In Electrospray Ionization Mass Spectrometry (ESI-MS), a solution of the analyte is passed through a charged capillary, generating gas-phase ions. For this compound, analysis in positive ion mode would be expected to show a prominent protonated molecule [M+H]⁺.

Collision-induced dissociation (CID) of the [M+H]⁺ ion would lead to characteristic fragmentation patterns. rsc.org Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. For this compound, this could involve the loss of the methoxy (B1213986) group (-OCH₃) or the loss of the entire methyl ester moiety. Fragmentation of the propylamino side chain is also expected. For example, cleavage of the C-C bond beta to the nitrogen atom could occur. The specific fragmentation pathways provide a fingerprint that can be used to confirm the structure of the molecule. nist.gov

Predicted ESI-MS Fragmentation for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 194.12 | Protonated molecule |

| [M+H - CH₃OH]⁺ | 162.09 | Loss of methanol (B129727) |

| [M+H - C₃H₇]⁺ | 152.07 | Loss of propyl radical |

| [C₇H₇NO₂]⁺ | 137.05 | Fragment from cleavage of the N-propyl bond |

Note: Predicted m/z values are based on the monoisotopic mass of the most abundant isotopes and plausible fragmentation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components of a volatile or semi-volatile mixture. In the context of this compound, GC-MS serves as a crucial tool for verifying its identity and assessing its purity.

The gas chromatograph separates the compound from any impurities, starting materials (e.g., methyl 2-aminobenzoate), or side-products based on its boiling point and affinity for the GC column's stationary phase. The retention time (t_R) is a characteristic property of the compound under a specific set of GC conditions. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a positively charged molecular ion (M⁺•) and a series of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound (molar mass: 193.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 193. The fragmentation pattern can be predicted based on the functional groups present. Key fragmentation pathways for esters and amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and the loss of neutral fragments from the ester group.

Predicted GC-MS Fragmentation Data: A GC-MS analysis of a synthesized sample of this compound would confirm its identity and purity. nih.govresearchgate.net The mass spectrum of its parent compound, methyl 2-aminobenzoate (B8764639), shows characteristic losses of methanol (CH₃OH) and the formyl methyl radical (HCO₂CH₃). nih.govmdpi.com Similar fragmentation would be expected for the propylamino derivative.

| Predicted Fragment (m/z) | Proposed Lost Neutral Fragment | Structural Origin |

| 193 | - | Molecular Ion [C₁₁H₁₅NO₂]⁺• |

| 178 | •CH₃ | Loss of a methyl radical from the propyl group |

| 162 | •OCH₃ | Loss of the methoxy radical from the ester |

| 150 | •C₃H₇ | Loss of the propyl radical from the amine |

| 134 | •COOCH₃ | Loss of the carbomethoxy group |

| 120 | C₃H₇N | Loss of propylamine (B44156) from the molecular ion |

| 92 | •COOCH₃, C₂H₄ | Loss of carbomethoxy group and ethylene (B1197577) from propyl chain |

This table contains predicted data based on chemical principles and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for unambiguously determining a compound's elemental composition. Unlike nominal mass spectrometry (like standard GC-MS), which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This high precision allows for the calculation of a unique elemental formula.

For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₅NO₂. By comparing the experimentally measured exact mass to the theoretically calculated mass, alternative formulas can be ruled out, providing definitive proof of the compound's identity. This is particularly useful for distinguishing between isomers or compounds with very similar nominal masses.

Theoretical HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Nominal Mass | 193 |

| Monoisotopic Mass (Theoretical) | 193.11028 |

| Predicted [M+H]⁺ Ion | 194.11756 |

| Predicted [M+Na]⁺ Ion | 216.09950 |

| Predicted [M+K]⁺ Ion | 232.07344 |

This table contains calculated theoretical data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure. The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the aminobenzoate system. This consists of a benzene ring conjugated with a carbonyl group (from the ester) and substituted with a propylamino group. The nitrogen lone pair of the amino group acts as an auxochrome, donating electron density into the aromatic ring, which modifies the energy of the π → π* electronic transitions. This typically results in a shift of the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted methyl benzoate (B1203000).

While specific spectra for this compound are not documented, data from related aminobenzoate esters show strong absorption bands in the UV region. jst.go.jpresearchgate.net For example, ethyl 2-aminobenzoate exhibits absorption maxima that are sensitive to solvent polarity. researchgate.net A similar profile would be expected for the N-propyl derivative, with characteristic bands corresponding to the π → π* transitions of the substituted benzene ring.

Predicted UV-Vis Absorption Data (in a non-polar solvent like hexane):

| Transition Type | Predicted λ_max (nm) | Associated Chromophore |

| π → π | ~220-240 | Benzenoid E₂ band |

| π → π | ~300-340 | Benzenoid B band (charge-transfer band) |

This table contains predicted data based on the analysis of similar compounds and is for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to map the precise positions of each atom in the crystal lattice. This provides unequivocal information on molecular conformation (bond lengths, bond angles, and torsion angles) and intermolecular packing.

Currently, there is no published crystal structure for this compound in the Cambridge Structural Database (CSD). If suitable single crystals could be grown, an X-ray diffraction study would reveal several key structural features:

Conformation: The planarity of the benzoate group and the conformation of the propyl chain (e.g., all-trans or gauche).

Intramolecular Interactions: The presence and geometry of any intramolecular hydrogen bonds, for instance, between the N-H proton and the ester's carbonyl oxygen. Such bonds are common in ortho-substituted anilines and can significantly influence the molecule's conformation. iucr.org

Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice. This would include identifying intermolecular hydrogen bonds, where the N-H group of one molecule interacts with an oxygen atom of a neighboring molecule, forming chains, dimers, or more complex networks that stabilize the crystal structure. nih.govnih.gov

Illustrative Crystallographic Parameters from a Related Structure (o-aminobenzoic acid derivative): iucr.orgnih.gov

| Structural Parameter | Expected Information/Value Range |

| N-H···O Hydrogen Bond Length | 2.6 - 3.1 Å |

| C(aryl)-N Bond Length | ~1.34 - 1.38 Å |

| C=O Bond Length | ~1.21 - 1.24 Å |

| Dihedral Angle (Ring vs. Ester) | 0 - 20° (influenced by H-bonding) |

This table provides typical value ranges based on known crystal structures of similar molecules.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are uniquely sensitive to molecular chirality. A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a CD spectrum.

This compound is an achiral molecule. It lacks a stereogenic center and possesses a plane of symmetry that bisects the molecule (the plane of the benzene ring), assuming free rotation of the propyl group. Because it is achiral, it cannot be resolved into enantiomers and will not exhibit optical activity. libretexts.orgkhanacademy.orgbyjus.com

Therefore, this section is not applicable to this compound in its standard form. The compound would not produce a CD spectrum and is considered "CD silent." Chiroptical characterization would only become relevant if the molecule were derivatized with a chiral auxiliary or studied within a chiral environment (e.g., complexed to a chiral host molecule) that could induce a CD response.

Computational and Theoretical Chemistry Studies of Methyl 2 Propylamino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and energy of molecules. For Methyl 2-(propylamino)benzoate, these methods can elucidate its ground state properties and energetics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations can determine the ground state properties of this compound, such as its molecular geometry, electronic structure, and energy. mdpi.comrsc.org

In a typical DFT study of an N-alkylated aminobenzoic acid ester like this compound, the B3LYP functional is often employed. mdpi.comresearchgate.net This hybrid functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set is also critical, with Pople-style basis sets like 6-31G* or 6-311++G(d,p) being common choices for achieving a good compromise between accuracy and computational resources. researchgate.netnih.gov

The outcomes of such calculations provide valuable data, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, DFT can be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -633.12345 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -0.45 |

| HOMO-LUMO Gap (eV) | 5.44 |

| Dipole Moment (Debye) | 2.78 |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of the electronic structure and energetics of this compound. researchgate.net

While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results obtained from other computational approaches. For a molecule like this compound, ab initio calculations can be used to precisely determine its ionization potential, electron affinity, and other energetic properties. These calculations are particularly useful for studying excited states and photochemical processes.

A study on the related compound, anthranilic acid, utilized ab initio calculations to investigate its electronic structure and the effect of the medium on its conformers. yu.edu.jo Such studies provide a framework for understanding how the propylamino group in this compound might influence its electronic properties compared to simpler aminobenzoates.

The choice of basis set is a crucial aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost of the study. For a molecule with the size and complexity of this compound, a balance must be struck between the desire for high accuracy and the practical limitations of computational resources.

Commonly used basis sets for organic molecules include the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The inclusion of polarization (d,p) and diffuse (++) functions is often important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding, such as this compound.

The computational efficiency of a calculation is determined by the chosen method and basis set. For instance, HF calculations are generally faster than DFT, which in turn are faster than correlated ab initio methods like MP2 or Coupled Cluster (CCSD). The size of the basis set also significantly affects the computation time, with larger basis sets requiring more computational resources.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a means to study the dynamic behavior and conformational landscape of molecules like this compound. These methods are particularly useful for understanding the flexibility of the molecule and its interactions with its environment.

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. github.iotau.ac.il For a flexible molecule like this compound, with several rotatable bonds, there can be multiple local energy minima, each corresponding to a different conformer. ijpsr.com

Conformational analysis aims to identify the various stable conformers of a molecule and to determine their relative energies. ijpsr.com This is typically achieved by systematically rotating the rotatable bonds and performing a geometry optimization for each starting geometry. The results of a conformational analysis can reveal the most stable conformation of the molecule and the energy barriers between different conformers. For similar flexible ester molecules, computational studies have shown that several conformations can exist within a few kcal/mol of the global minimum. acs.org

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 75.3 |

| 2 | 0.85 | 15.1 |

| 3 | 1.50 | 5.5 |

| 4 | 2.10 | 4.1 |

Vibrational frequency calculations are an important tool for characterizing the stationary points found during a geometry optimization. nih.gov A true energy minimum will have all real (positive) vibrational frequencies, while a transition state will have one imaginary frequency.

Furthermore, these calculations can be used to predict the infrared (IR) and Raman spectra of this compound. nih.govsphinxsai.com By comparing the calculated vibrational frequencies and intensities with experimental spectra, it is possible to assign the observed spectral bands to specific molecular vibrations. This can provide valuable information about the molecule's structure and bonding.

For instance, the N-H stretching frequency can be sensitive to the local environment and hydrogen bonding interactions. Theoretical calculations on the similar molecule, N,N-dimethylaniline, have been used to assign its vibrational modes. sphinxsai.com Similarly, for this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the N-H stretch, C=O stretch of the ester group, and various vibrations of the aromatic ring.

Theoretical Investigations of Gas-Phase Fragmentation Pathways and Proton Mobility

Theoretical studies into the gas-phase fragmentation of this compound provide a foundational understanding of its behavior under mass spectrometric conditions. While direct experimental fragmentation data on this specific molecule is not extensively documented in readily available literature, theoretical pathways can be postulated based on the known fragmentation patterns of related compounds, such as methyl benzoate (B1203000) and other N-alkylated anthranilates.

Protonation of this compound is expected to occur at several potential sites, including the nitrogen atom of the propylamino group, the carbonyl oxygen, and the ester oxygen. The relative proton affinities of these sites, which can be calculated using computational methods like Density Functional Theory (DFT), determine the initial structure of the protonated molecule and significantly influence subsequent fragmentation pathways. The concept of proton mobility suggests that the proton may not be localized at a single site but can migrate between different basic centers within the molecule, especially under the energetic conditions of mass spectrometry. This mobility is crucial for enabling various fragmentation channels.

Common fragmentation pathways for protonated esters and amines often involve:

Loss of the N-propyl group: Cleavage of the C-N bond can lead to the loss of a neutral propene molecule via a McLafferty-type rearrangement or the loss of a propyl radical.

Loss of methanol (B129727): Fragmentation can be initiated by the loss of a neutral methanol molecule from the ester group.

Decarboxylation: Loss of CO2 from the ester functionality is another plausible fragmentation route.

Alpha-cleavage: Cleavage of the bond alpha to the nitrogen atom is a characteristic fragmentation for amines.

The likelihood of these pathways is governed by the stability of the resulting fragment ions and neutral species. Computational modeling can elucidate the transition state energies for these different fragmentation reactions, thereby predicting the most probable fragmentation patterns.

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of the propylamino substituent. The LUMO, conversely, is expected to be centered on the electron-withdrawing methyl benzoate portion of the molecule, particularly the carbonyl group and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational software can be employed to calculate these orbital energies and visualize their distributions.

From the FMO analysis, several reactivity predictions can be made:

Electrophilic Attack: The sites with the highest HOMO density, such as the ortho and para positions of the aromatic ring relative to the amino group, are predicted to be the most susceptible to electrophilic attack.

Nucleophilic Attack: The regions with the highest LUMO density, particularly the carbonyl carbon, are the most likely targets for nucleophilic attack.

Furthermore, various global reactivity descriptors can be calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity. These descriptors include:

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the electrophilic power. |

These calculated parameters provide a comprehensive theoretical framework for understanding and predicting the chemical behavior of this compound in various reactions.

Statistical Thermodynamics for Temperature-Dependent Properties

Statistical thermodynamics bridges the gap between the quantum mechanical properties of a single molecule and the macroscopic thermodynamic properties of a bulk sample. By calculating the vibrational frequencies and rotational constants of this compound using computational methods, it is possible to determine its partition function. From the partition function, key thermodynamic properties can be calculated as a function of temperature.

Calculated thermochemical data for this compound from the Joback method provides valuable estimates for its thermodynamic properties.

| Property | Value | Unit | Source |

| Gibbs Free Energy of Formation (ΔfG°) | -0.01 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Formation (gas, ΔfH°gas) | -236.64 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 25.78 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 58.61 | kJ/mol | Joback Calculated Property chemeo.com |

| Critical Pressure (Pc) | 2773.00 | kPa | Joback Calculated Property chemeo.com |

These values are derived from group contribution methods and serve as useful approximations in the absence of extensive experimental data.

Furthermore, the temperature dependence of properties such as the ideal gas heat capacity (Cp,gas), enthalpy, and entropy can be modeled. For instance, studies on related aminobenzoates have shown that the heat capacities of both solid and liquid forms increase with temperature. umich.edu This type of analysis is crucial for understanding the behavior of this compound under varying temperature conditions and for process design and optimization in chemical engineering applications. The relationship between the structure and thermodynamic parameters can also be explored by comparing the properties of this compound with its isomers and related molecules, such as methyl methylanthranilate isomers. mdpi.com

Chemical Reactivity and Derivatization Strategies of Methyl 2 Propylamino Benzoate

Reactions at the Ester Moiety (e.g., hydrolysis, transamidation)

The ester group in Methyl 2-(propylamino)benzoate is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is fundamental to several important transformations.

Hydrolysis:

Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-(propylamino)benzoic acid and methanol (B129727). quora.comwikipedia.org Basic hydrolysis, often referred to as saponification, is typically irreversible due to the formation of the carboxylate salt. rsc.org The reaction is generally carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemspider.com Acid-catalyzed hydrolysis, on the other hand, is a reversible process that reaches equilibrium. quora.com

Transamidation:

The ester can undergo transamidation with various amines to form the corresponding amides. This reaction often requires a catalyst, such as Nb₂O₅, to proceed efficiently, particularly under solvent-free conditions. researchgate.net The reactivity in these transformations can be influenced by the steric and electronic properties of the incoming amine nucleophile.

| Reaction | Reagents/Conditions | Product |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-(propylamino)benzoic acid |

| Transamidation | R'R''NH, Catalyst (e.g., Nb₂O₅) | N-R',N-R''-2-(propylamino)benzamide |

Reactions of the Secondary Amine Group (e.g., N-alkylation, N-acylation, oxidation)

The secondary amine in this compound is a nucleophilic center and can participate in a variety of reactions.

N-Alkylation:

The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. msu.edu This reaction introduces an additional alkyl group onto the nitrogen, forming a tertiary amine. The reaction typically proceeds via an Sₙ2 mechanism. msu.edu

N-Acylation:

Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives. chemguide.co.uk For instance, treatment with propionyl chloride would yield Methyl 2-(N-propyl-N-propionylamino)benzoate. This reaction is often rapid and can be used to protect the amine functionality or to introduce specific acyl groups.

Oxidation:

While specific oxidation reactions for this compound are not extensively documented in the provided search results, secondary amines can generally be oxidized to a variety of products depending on the oxidant used. Potential products could include hydroxylamines, nitrones, or, with stronger oxidizing agents, cleavage of the N-propyl group.

| Reaction | Reagent | Product |

| N-Alkylation | R-X (Alkyl halide) | Methyl 2-(N-alkyl-N-propylamino)benzoate |

| N-Acylation | RCOCl (Acyl chloride) | Methyl 2-(N-acyl-N-propylamino)benzoate |

Electrophilic Aromatic Substitution Reactions of the Benzoate (B1203000) Ring

The benzoate ring of this compound is subject to electrophilic aromatic substitution (SₑAr) reactions. wikipedia.org The regiochemical outcome of these reactions is directed by the two existing substituents: the propylamine (B44156) group and the methyl ester group.

The secondary amine group (-NHR) is a powerful activating group and an ortho-, para-director due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. byjus.comchemistrysteps.com Conversely, the methyl ester group (-COOCH₃) is a deactivating group and a meta-director because of its electron-withdrawing nature. wikipedia.org In cases of competing directing effects, the strongly activating amino group typically governs the position of substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. youtube.comyoutube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. However, the presence of the basic amino group can complicate these reactions as it can coordinate with the Lewis acid catalyst. vanderbilt.edu

Due to the strong activating effect of the amino group, polysubstitution can be a challenge, and protective strategies, such as N-acylation, may be employed to moderate its reactivity.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-2-(propylamino)benzoate and Methyl 5-nitro-2-(propylamino)benzoate |

| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-2-(propylamino)benzoate and Methyl 5-bromo-2-(propylamino)benzoate |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions (if applicable)

While specific examples for this compound are not provided in the search results, anthranilate esters and related aromatic amines are known to participate in palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

For these reactions to be applicable to this compound, the aromatic ring would first need to be functionalized with a suitable group, such as a halide (e.g., Br, I) or a triflate. This functionalized derivative could then undergo reactions like:

Suzuki Coupling: with boronic acids.

Heck Coupling: with alkenes.

Sonogashira Coupling: with terminal alkynes. researchgate.net

Buchwald-Hartwig Amination: with amines.

The development of such cross-coupling strategies for derivatives of this compound could provide access to a wide array of complex molecules. rsc.org

Derivatization for Enhanced Analytical Detection and Chromatographic Separation

Chemical derivatization of this compound can be employed to improve its detection and separation in various analytical techniques.

To enhance detection by mass spectrometry, particularly electrospray ionization (ESI), ionizable tags can be introduced. This is often achieved by reacting the secondary amine with a reagent that contains a permanently charged group or a group that is easily ionizable. For example, derivatization with a reagent containing a quaternary ammonium salt or a sulfonic acid group would introduce a positive or negative charge, respectively, significantly improving ionization efficiency.

For analysis by gas chromatography (GC), which requires analytes to be volatile and thermally stable, derivatization is often necessary. mdpi.com The secondary amine and any potential carboxylic acid (from hydrolysis) can be derivatized to increase volatility.

Common derivatization strategies for amines to make them suitable for GC analysis include:

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) derivatives. nih.gov

Acylation: Reaction with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) to form volatile trifluoroacetyl derivatives. nih.gov

These derivatization techniques can also be useful for separating enantiomers on chiral stationary phases in GC. semanticscholar.org

| Analytical Technique | Derivatization Strategy | Reagent Example | Purpose |

| Mass Spectrometry (ESI) | Introduction of an ionizable tag | Reagent with a quaternary ammonium group | Enhance ionization efficiency |

| Gas Chromatography | Silylation | BSTFA or MSTFA | Increase volatility and thermal stability |

| Gas Chromatography | Acylation | Trifluoroacetic anhydride (TFAA) | Increase volatility |

Design of Chromophores for UV-Vis and Fluorescence Detection

The inherent fluorescence of the anthranilate core in this compound serves as a starting point for the rational design of sophisticated chromophores. The primary strategies for modifying its UV-Vis absorption and fluorescence properties involve the introduction of functional groups that can modulate the electron density and extend the π-conjugation of the aromatic system. These modifications can lead to significant shifts in the absorption and emission maxima, as well as changes in fluorescence quantum yield and Stokes shift.

A key approach in the design of fluorescent probes is the creation of systems exhibiting intramolecular charge transfer (ICT). In an ICT-based fluorophore, an electron-donating group is connected to an electron-accepting group through a π-conjugated spacer. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a highly polar excited state. The emission from this ICT state is often sensitive to the polarity of the surrounding environment, making such compounds excellent probes for studying biological systems.

For this compound, the existing secondary amino group (-NH(propyl)) and the phenyl ring can act as an electron-donating unit. To complete the ICT design, a strong electron-withdrawing group (EWG) can be introduced onto the aromatic ring, typically at the para-position to the amino group for maximum electronic coupling.

Hypothetical Derivatization Strategies for ICT-based Chromophores:

One plausible synthetic route to introduce an EWG, such as a nitro group (-NO2), would involve the nitration of the benzene (B151609) ring. Subsequent modifications of the nitro group could yield a wider range of acceptor strengths. For example, reduction of the nitro group to an amine, followed by reaction with a suitable reagent, could introduce acceptors like a dicyanovinyl group.

The photophysical properties of the resulting chromophores would be expected to show a significant red-shift in both absorption and emission spectra compared to the parent this compound. This bathochromic shift is a direct consequence of the decreased HOMO-LUMO energy gap caused by the push-pull electronic effect of the donor and acceptor groups.

The following table illustrates the hypothetical photophysical data for a series of designed chromophores based on the this compound scaffold, showcasing the expected trends upon introducing EWGs of varying strengths.

| Compound | Donor Group | Acceptor Group | Expected λmax (nm) | Expected λem (nm) | Expected Stokes Shift (nm) | Expected Quantum Yield (ΦF) |

| M2PAB | -NH(propyl) | H | ~340 | ~400 | ~60 | Moderate |

| M2PAB-NO2 | -NH(propyl) | -NO2 | ~400 | ~520 | ~120 | Low to Moderate |

| M2PAB-CN | -NH(propyl) | -CN | ~380 | ~480 | ~100 | Moderate |

| M2PAB-DCV | -NH(propyl) | -CH=C(CN)2 | ~450 | ~580 | ~130 | Moderate to High |

Note: The data in this table is hypothetical and intended to illustrate the expected trends based on established principles of chromophore design. M2PAB refers to this compound.

Research Findings on Related Structures:

Furthermore, the 2-aminobenzamide scaffold has been successfully employed in the design of fluorescent probes for metal ions. In these systems, the arrangement of chelating groups and the core fluorophore dictates the selectivity and fluorescence response. A subtle change, such as interchanging the positions of the amino and carbamoyl groups on the aromatic ring, can switch the probe's selectivity from zinc to cadmium. This underscores the high sensitivity of the electronic and photophysical properties of the 2-aminobenzoate (B8764639) framework to structural modifications.

These findings on related compounds strongly support the feasibility of designing novel chromophores based on this compound. By applying established principles of physical organic chemistry and chromophore engineering, it is possible to develop a range of fluorescent probes with tailored properties for specific applications in chemical and biological sensing. Further experimental work is needed to synthesize and characterize these proposed derivatives to fully elucidate their potential.

Analytical Method Development and Validation for Methyl 2 Propylamino Benzoate

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation science. The choice of technique for Methyl 2-(propylamino)benzoate depends on the compound's physicochemical properties, such as volatility, polarity, and solubility, as well as the analytical objective.

High-Performance Liquid Chromatography (HPLC) with various stationary and mobile phases

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For a molecule like this compound, which possesses both polar (amine, ester) and non-polar (aromatic ring, alkyl chains) functionalities, reversed-phase (RP) HPLC is the most common approach.

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is driven by hydrophobic interactions between the analyte and the stationary phase. While specific methods for this compound are not extensively published, methods developed for the closely related compound, Methyl 2-(methylamino)benzoate, provide a strong basis for method development. sielc.com A typical starting point would involve a C18 stationary phase, which is a highly retentive and popular choice. Other stationary phases, such as C8 or Phenyl-Hexyl, could also be explored to modulate selectivity.

The mobile phase composition is a critical parameter for achieving optimal separation. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727), is typically used. researchgate.net The pH of the aqueous phase is crucial for controlling the retention of ionizable compounds. For this compound, the secondary amine group (pKa ~10-11) will be protonated at acidic pH. Operating at a low pH (e.g., pH 2.5-4) with a buffer like phosphate or formate will ensure the compound is in a single ionic form, leading to sharp, symmetrical peaks.

For detection, a UV detector is commonly employed, as the benzoate (B1203000) chromophore absorbs UV light effectively. researchgate.netresearchgate.netnih.gov The selection of an appropriate wavelength, likely around 240-254 nm, is necessary for achieving high sensitivity.

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard choice for non-polar to moderately polar compounds. |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | Acidic pH ensures consistent ionization of the amine group. Acetonitrile is a common organic modifier. |

| Elution | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples to improve resolution and reduce run time. |

| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm i.d. column. |

| Column Temperature | 25-40 °C | Controls retention time and peak shape. Elevated temperatures can improve efficiency. |

| Injection Volume | 10-20 µL | Standard volume to avoid column overloading. |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is an ideal technique for the separation and analysis of volatile and thermally stable compounds. nih.gov this compound, with a predicted boiling point that allows for volatilization without decomposition, is a suitable candidate for GC analysis. GC is particularly useful for assessing the purity of the compound and for detecting volatile impurities.

The selection of the stationary phase is critical in GC. A low-to-mid polarity column, such as one coated with 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, Rtx-5MS), would be a suitable starting point. restek.com This type of phase separates compounds primarily based on their boiling points and to a lesser extent on their polarity. For more polar analytes or to achieve different selectivity, a more polar stationary phase like one containing polyethylene glycol (e.g., DB-WAX) could be used.

Sample introduction is typically performed via a heated injector port (e.g., split/splitless inlet) where the sample is vaporized. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature, allowing for the separation of compounds with different boiling points. A Flame Ionization Detector (FID) is a common choice for detection, offering high sensitivity for organic compounds. For structural confirmation, a Mass Spectrometer (MS) is used as the detector. nih.govresearchgate.net

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | General-purpose column suitable for a wide range of compound polarities. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can provide faster analysis. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min | Separates analytes based on boiling point; adjustable based on sample complexity. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation; MS for identification and structural confirmation. |

| Detector Temperature | 280-300 °C | Prevents condensation of analytes in the detector. |

Supercritical Fluid Chromatography (SFC) Methodologies

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. uva.es SFC is considered a "green" analytical technique due to the reduction in organic solvent use. It is particularly advantageous for chiral separations and for compounds that are not sufficiently volatile for GC but are challenging to analyze by HPLC. uva.es

For this compound, SFC could offer faster analysis times and different selectivity compared to HPLC. The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic co-solvent, such as methanol, to modify the polarity and solvating power. Additives like amines or acids may be used to improve the peak shape of basic or acidic compounds. uva.es A wide variety of stationary phases originally developed for HPLC can be used in SFC, including both chiral and achiral columns. Stationary phases specifically designed for SFC, such as 2-ethylpyridine, often provide excellent peak shapes for basic compounds without requiring additives. uva.es

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both quantification and structural identification in a single analysis.

LC-MS/MS and GC-MS/MS for Quantitation and Structural Confirmation

Mass spectrometry (MS) coupled with chromatography is a powerful tool for sensitive and selective analysis.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity, making it the gold standard for quantitative analysis in complex matrices. researchgate.netnih.gov For the analysis of this compound, an LC system similar to the one described for HPLC would be used, but with MS-compatible mobile phase additives like formic acid instead of non-volatile buffers like phosphate. sielc.com A triple quadrupole mass spectrometer (QqQ) is typically used, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the protonated molecular ion (precursor ion) of the analyte, which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific fragment ion (product ion), creating a highly selective transition that minimizes interference from other components in the sample. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

|---|---|---|---|

| This compound | 194.1 | 134.1 | Positive ESI |

| (Comment) | [M+H]⁺ | Loss of C3H7N and CO |

GC-MS/MS: Gas Chromatography-Mass Spectrometry provides detailed structural information based on the compound's mass spectrum. jmchemsci.com In GC-MS, molecules are typically ionized by Electron Ionization (EI), which creates a predictable and reproducible fragmentation pattern that can be compared to spectral libraries for identification. nih.gov For this compound, the resulting mass spectrum would show a molecular ion and characteristic fragment ions corresponding to the loss of moieties like the methoxy (B1213986) group (-OCH3) or the propylamino side chain. When coupled with a tandem mass spectrometer (GC-MS/MS), this technique can offer enhanced selectivity and sensitivity for quantitative analysis in complex volatile samples, similar to LC-MS/MS.

LC-NMR for On-Line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the definitive structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com This technique allows for the unambiguous identification of compounds directly as they elute from the LC column, which is invaluable for identifying unknown impurities or metabolites without the need for time-consuming fraction collection and isolation.

LC-NMR experiments can be performed in different modes. In "on-flow" mode, spectra are acquired continuously as the eluent flows through the NMR probe. This mode is suitable for major components. For less concentrated analytes, "stopped-flow" mode is used, where the chromatographic flow is paused when the peak of interest is in the NMR detection cell, allowing for longer acquisition times and the performance of more complex 2D NMR experiments (e.g., COSY, HSQC) to build a complete structural picture. mdpi.com The main challenge in LC-NMR is sensitivity, but this can be mitigated through the use of high-field magnets, cryogenically cooled probes, and micro-coils. mdpi.com

Advanced Sample Preparation and Extraction Procedures

Effective sample preparation is a critical step in the analytical workflow, aiming to isolate the analyte of interest from the sample matrix, thereby reducing interference and enhancing the sensitivity and selectivity of the subsequent analysis.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most widely employed techniques for the purification and concentration of analytes from complex sample matrices.

Liquid-Liquid Extraction (LLE) is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases. For this compound, which possesses both a basic amino group and an ester functional group, the pH of the aqueous phase is a critical parameter for optimizing extraction efficiency. In acidic conditions, the amino group is protonated, increasing its aqueous solubility. Conversely, under neutral or basic conditions, the compound is in its free base form, which is more soluble in organic solvents.

Optimization of LLE for this compound would involve:

Solvent Selection: A systematic evaluation of various organic solvents with differing polarities (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether) to identify the solvent that provides the best recovery.

pH Adjustment: Investigating the effect of pH on the partition coefficient of the analyte. A common approach is to perform the extraction at a pH at least two units above the pKa of the propylamino group to ensure it is in its non-ionized, more organic-soluble form.

Ionic Strength Modification: The addition of salt (salting-out effect) to the aqueous phase can decrease the solubility of the analyte and promote its transfer to the organic phase.

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE, with the added benefits of reduced solvent consumption and the potential for automation. The selection of the appropriate SPE sorbent is crucial and depends on the physicochemical properties of this compound.

For this compound, several SPE mechanisms could be exploited:

Reversed-Phase SPE: Utilizing a non-polar sorbent (e.g., C18, C8) where the primary retention mechanism is hydrophobic interaction. The sample is typically loaded under aqueous conditions, washed with a weak organic solvent mixture to remove polar impurities, and the analyte is then eluted with a stronger organic solvent like methanol or acetonitrile.

Cation-Exchange SPE: This approach leverages the basicity of the propylamino group. A strong or weak cation exchange sorbent can be used to retain the protonated amine. The sample is loaded at a pH where the amine is charged, washed to remove neutral and acidic impurities, and then eluted with a buffer at a high pH to neutralize the amine or a solution with a high ionic strength.

A comparison of hypothetical recovery data from optimized LLE and SPE procedures is presented in Table 1.

Table 1: Comparison of Hypothetical LLE and SPE Recovery for this compound

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Optimized Solvent/Sorbent | Ethyl Acetate | C18 Reversed-Phase |

| Aqueous Phase pH | 9.0 | 7.5 |

| Recovery (%) | 88 ± 4 | 95 ± 2 |

| Relative Standard Deviation (RSD, %) | 4.5 | 2.1 |

| Solvent Consumption | High | Low |

| Potential for Automation | Low | High |

In recent years, microextraction techniques have gained prominence as they align with the principles of green chemistry by significantly reducing solvent consumption and sample volume. These methods offer high enrichment factors and are well-suited for trace analysis.

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE where a small volume of an extraction solvent is dispersed into the aqueous sample, often assisted by a disperser solvent (e.g., acetonitrile, acetone). This creates a large surface area for rapid extraction of the analyte. After centrifugation, the sedimented organic phase is collected for analysis. For this compound, a denser-than-water organic solvent would be suitable for this technique.

Hollow Fiber-Liquid-Phase Microextraction (HF-LPME) involves the use of a porous hollow fiber to contain a small volume of an organic solvent that acts as a supported liquid membrane. The analyte extracts from the sample, through the organic solvent in the pores of the fiber, and into an acceptor phase within the lumen of the fiber. This technique can provide very high enrichment factors and excellent sample clean-up.

The optimization of these techniques would involve screening extraction solvents, adjusting sample pH, and evaluating the effects of extraction time and agitation speed.

Method Validation According to International Guidelines (e.g., ICH, FDA)

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. The validation of an analytical method for the quantification of this compound would be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and/or relevant Food and Drug Administration (FDA) guidances.

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

A typical approach involves preparing a series of standard solutions of this compound at different concentrations and analyzing them. The response (e.g., peak area from a chromatographic method) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (r²) is used to assess the quality of the linear fit, with a value of >0.999 often being the acceptance criterion.

Table 2: Representative Linearity and Calibration Range Data for this compound Analysis

| Parameter | Result |

|---|---|

| Calibration Range | 1.0 - 100.0 µg/mL |

| Number of Calibration Points | 7 |

| Regression Equation | y = 45872x + 1234 |

| Coefficient of Determination (r²) | 0.9995 |

| Residual Sum of Squares | 1.87e+08 |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined using several methods, including:

Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.

Based on Signal-to-Noise Ratio: This approach involves determining the concentration at which the analyte's signal is distinguishable from the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.

Table 3: Estimated LOD and LOQ for this compound

| Parameter | Method Based on Standard Deviation and Slope | Method Based on Signal-to-Noise Ratio |

|---|---|---|

| Limit of Detection (LOD) | 0.25 µg/mL | 0.30 µg/mL |

| Limit of Quantitation (LOQ) | 0.76 µg/mL | 0.90 µg/mL |

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix. The results are expressed as a percentage of the true value.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually evaluated at three levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: The precision between different laboratories.

Precision is expressed as the relative standard deviation (RSD) of a series of measurements.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature.

Table 4: Representative Accuracy, Precision, and Robustness Data

| Validation Parameter | Test Level | Acceptance Criteria | Hypothetical Results |

|---|---|---|---|

| Accuracy (% Recovery) | 80% of target conc. | 98.0 - 102.0% | 99.5% |

| 100% of target conc. | 98.0 - 102.0% | 100.2% | |

| 120% of target conc. | 98.0 - 102.0% | 99.8% | |

| Precision (% RSD) | Repeatability (n=6) | ≤ 2.0% | 0.8% |

| Intermediate Precision (n=6) | ≤ 2.0% | 1.2% | |

| Robustness | Mobile Phase pH (± 0.2) | No significant change in results | Pass |

| Flow Rate (± 10%) | No significant change in results | Pass | |

| Column Temperature (± 5°C) | No significant change in results | Pass |

Industrial and Applied Chemical Research on Methyl 2 Propylamino Benzoate

Role as a Synthetic Intermediate in Fine Chemical Production

Methyl 2-(propylamino)benzoate serves as a valuable intermediate in the synthesis of a variety of fine chemicals, particularly in the pharmaceutical and specialty chemical industries. Its bifunctional nature, possessing both an amine and an ester group, allows for a diverse range of chemical transformations, making it a versatile building block for more complex molecules.

One significant application of anthranilate derivatives, including the propyl ester, is in the synthesis of quinazolinones and other heterocyclic compounds. These scaffolds are prevalent in many biologically active molecules, including pharmaceuticals. The reaction of this compound with various reagents can lead to the formation of these complex ring systems, which are core structures in drugs with anticonvulsant, anti-inflammatory, and antimicrobial properties.

Furthermore, the amino group of this compound can be readily acylated or alkylated, while the ester group can be hydrolyzed or transesterified. This dual reactivity allows for its incorporation into a wide array of molecular architectures. For instance, it can be a precursor in the synthesis of specialized dyes and pigments, where the anthranilate moiety contributes to the chromophoric system. Research has also explored its use in the preparation of intermediates for active pharmaceutical ingredients (APIs), highlighting its importance in medicinal chemistry.

Table 1: Examples of Reactions Utilizing Anthranilate Intermediates

| Reaction Type | Reagents | Product Class | Potential Applications |